N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide, also known as EPPA, is a small molecule inhibitor that has gained attention in recent years due to its potential in various scientific research applications. EPPA is a piperidinone derivative that has shown promising results in inhibiting the activity of certain enzymes and proteins, making it a valuable tool in the study of various biological processes.
Mechanism of Action
N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide works by binding to the active site of the enzyme or protein it targets, thereby blocking its activity. For example, this compound has been shown to bind to the active site of HDACs, preventing them from removing acetyl groups from histone proteins. This results in increased histone acetylation and altered gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein it targets. For example, inhibition of HDACs by this compound has been shown to result in increased histone acetylation, altered gene expression, and decreased cancer cell proliferation. Inhibition of the proteasome by this compound has been shown to result in increased protein accumulation and decreased cancer cell survival.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively target these molecules and study their effects on biological processes. However, one limitation of this compound is its relatively low potency compared to other inhibitors. This can make it difficult to achieve complete inhibition of the target molecule at lower concentrations.
Future Directions
There are several potential future directions for research involving N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide. One area of interest is the development of more potent this compound derivatives that can achieve complete inhibition of target molecules at lower concentrations. Another area of interest is the study of this compound in combination with other inhibitors or drugs to enhance its effects. Finally, the use of this compound in animal models and clinical trials may provide valuable insights into its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide involves a multi-step process that begins with the reaction of 2-ethyl-3-hydroxypyrazole with ethyl acetoacetate to form 2-ethyl-3-(1-oxoethyl)pyrazole. This compound is then reacted with 3-chloropiperidin-2-one to form the final product, this compound.
Scientific Research Applications
N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide has been shown to be effective in inhibiting the activity of various enzymes and proteins, including histone deacetylases (HDACs) and the proteasome. This makes it a valuable tool in the study of epigenetics, cancer, and other diseases that involve aberrant protein activity.
properties
IUPAC Name |
N-[2-(2-ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-3-11(18)15-9-5-6-12(19)16-13(9)10-7-8-14-17(10)4-2/h3,7-9,13H,1,4-6H2,2H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZHZUHMSVLLEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCC(=O)N2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.